molecular formula C22H21ClN2O2 B2922330 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 1448134-17-5

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2922330
CAS No.: 1448134-17-5
M. Wt: 380.87
InChI Key: ASZMIBHGEJVCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a research-grade chemical recognized for its potent and selective inhibition of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. The PI3K/AKT/mTOR signaling pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation, particularly through PIK3CA mutations, is a common oncogenic driver in numerous cancers. This compound exerts its effects by competitively binding to the ATP-binding site of the p110α catalytic subunit, thereby blocking the production of the lipid second messenger PIP3 and subsequent downstream signaling. Its high selectivity for the alpha isoform over other PI3K classes makes it a valuable tool for dissecting the specific roles of PI3Kα in both physiological and pathological contexts . In research settings, it is primarily employed to investigate tumorigenesis and to explore therapeutic strategies for PI3Kα-driven cancers, such as breast, colorectal, and gynecological malignancies. Studies utilizing this inhibitor contribute significantly to the understanding of resistance mechanisms to other targeted therapies and aid in the preclinical assessment of combination treatment regimens. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2/c23-18-8-9-21(24-15-18)27-19-10-12-25(13-11-19)22(26)14-17-6-3-5-16-4-1-2-7-20(16)17/h1-9,15,19H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZMIBHGEJVCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multi-step organic reactions, including:

  • Chloropyridinylation: : Substitution reactions to attach the 5-chloropyridinyl group.

  • Ethanone formation: : The final condensation and cyclization steps to establish the ethanone linkage with the naphthalenyl core.

Industrial Production Methods: Scaling up for industrial production demands optimized reaction conditions to maximize yield and purity. Common techniques include:

  • Batch processing for initial synthesis steps.

  • Continuous flow reactors for efficient piperidinylation and chloropyridinylation.

  • High-pressure and temperature-controlled environments to enhance reaction kinetics and stability.

Types of Reactions

  • Oxidation: : Under oxidative conditions, this compound can form various oxidized derivatives.

  • Reduction: : Suitable reductive agents yield reduced forms, altering functional group characteristics.

  • Substitution: : Reactivity of the chloropyridinyl group facilitates nucleophilic substitution, allowing for the synthesis of diverse derivatives.

Common Reagents and Conditions

  • Oxidation: : Using agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Utilizing sodium borohydride or lithium aluminum hydride.

  • Substitution: : Conducted in polar aprotic solvents with appropriate nucleophiles.

Major Products

  • Oxidation: : Yields products with modified functional groups on the naphthalenyl or piperidinyl moieties.

  • Reduction: : Results in more saturated compounds.

  • Substitution: : Diverse derivatives based on the nucleophile used.

Chemistry

  • Molecular scaffolding: : Used as a building block for designing complex organic molecules.

  • Catalysis: : Functional groups allow for participation in catalytic cycles.

Biology

  • Pharmacology: : Investigated for its potential as a lead compound in drug discovery.

  • Biochemical Assays: : Used in studying receptor-ligand interactions.

Medicine

  • Therapeutic Agents:

Industry

  • Material Science: : Incorporated into polymers and advanced materials for enhanced properties.

  • Agriculture: : Evaluated for its role as a precursor in synthesizing agrochemicals.

Mechanism of Action

The molecular mechanism of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways include:

  • Binding to active sites: : Interfering with enzyme functions.

  • Modulation of receptor activity: : Altering signal transduction pathways.

Comparison with Similar Compounds

Modifications to the Piperidine-Chloropyridine Substituent

  • Example 1: (S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-sulfonyl)methyl)-5-methylimidazolidine-2,4-dione Structural Difference: Addition of a sulfonyl-methyl-imidazolidine dione group. Impact: This modification introduces hydrogen-bonding capacity and steric bulk, likely improving selectivity for enzymes like hydrolases. The sulfonyl group enhances metabolic stability compared to the naphthalene ethanone in the target compound .
  • Example 2: 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone (CAS: 1448056-42-5) Structural Difference: 3-Chloropyridine (vs. 5-chloro) and methoxyphenoxy ethanone (vs. naphthalene). The methoxyphenoxy group reduces lipophilicity (logP ~2.5) compared to naphthalene (logP ~4.0), influencing solubility and blood-brain barrier penetration .

Variations in the Ethanone Substituent

  • Example 3: 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-3-(4-hydroxyphenyl)-prop-2-en-1-one Structural Difference: Chalcone-like structure with a hydroxylated naphthalene and propenone linker. Impact: The α,β-unsaturated ketone enables Michael addition reactions, enhancing reactivity toward biological nucleophiles. This compound demonstrated antimicrobial activity, suggesting the naphthalene-chlorine combination is critical for bioactivity .
  • Example 4: 1-(1-(3-Methoxyphenyl)-4-(naphthalen-1-yloxy)but-2-yn-1-yl)-4-phenylpiperidine Structural Difference: Alkyne linker and phenylpiperidine instead of ethanone-piperidine. However, synthetic complexity rises due to the need for copper-catalyzed coupling .

Piperidine Ring Modifications

  • Example 5: 1-(4-(4-Ethylpiperazin-1-yl)piperidin-1-yl)-2-((4'-methoxybiphenyl)oxy)ethanone Structural Difference: Piperazine-ethyl substitution on piperidine and biphenyl-methoxy ethanone. Impact: The piperazine group introduces basicity (pKa ~8.5), favoring interactions with acidic residues in acetylcholinesterase, as shown in crystallographic studies .

Pharmacological and Physicochemical Properties

Property Target Compound Example 1 Example 2 Example 5
Molecular Weight ~378.85 468.9 376.8 473.4
logP (Predicted) ~4.2 1.8 2.5 3.1
Key Pharmacological Use Not reported (likely enzyme inhibition) Enzyme inhibition Kinase modulation Acetylcholinesterase inhibition
Synthetic Yield N/A 64% 44% N/A

Key Research Findings

  • Chloropyridine Position Matters : 5-Chloro substitution (target compound) vs. 3-chloro (Example 2) alters electronic effects, impacting target selectivity .
  • Naphthalene vs. Smaller Aromatics : Naphthalene increases lipophilicity but may reduce aqueous solubility, necessitating formulation adjustments for in vivo studies .
  • Piperidine Modifications : Adding piperazine (Example 5) or sulfonyl groups (Example 1) diversifies biological targets, from acetylcholinesterase to hydrolases .

Q & A

Q. Advanced

  • Molecular docking : Software like AutoDock Vina simulates interactions with target proteins (e.g., bacterial enzymes) using crystal structures from databases like PDB .
  • MD simulations : Assess binding stability over time (e.g., 100-ns trajectories in GROMACS) .
  • Pharmacophore modeling : Identify critical functional groups (e.g., carbonyl, chloropyridinyloxy) for target engagement .
  • Free energy calculations : MM-PBSA/GBSA estimate binding energies to prioritize analogs .

How does the piperidinyloxy linker influence the compound’s pharmacokinetic properties?

Q. Advanced

  • Solubility : The piperidine ring’s basicity improves water solubility at physiological pH .
  • Metabolic stability : Piperidine derivatives resist rapid oxidation compared to aliphatic amines .
  • Bioavailability : Molecular dynamics studies suggest the linker enhances membrane permeability via balanced lipophilicity (logP ~2–3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.